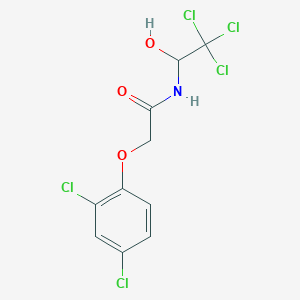![molecular formula C13H12ClNS B188369 3-Chloro-2-[(4-methylphenyl)thio]aniline CAS No. 199803-23-1](/img/structure/B188369.png)
3-Chloro-2-[(4-methylphenyl)thio]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-[(4-methylphenyl)thio]aniline” is a chemical compound with the molecular formula C13H12ClNS . Its IUPAC name is 3-chloro-2-(4-methylphenyl)sulfanylaniline .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-[(4-methylphenyl)thio]aniline” consists of a benzene ring substituted with a chlorine atom and a sulfanyl group linked to a 4-methylphenyl group . An isotopic peak was also seen at m/z 321 (M + + 3) in a 3:1 ratio, which confirmed the presence of chlorine in the molecule .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Application Summary: The compound is used in the study of crystal structures. The crystal structure of a related compound, 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, has been analyzed .
- Methods of Application: The crystal structure is determined using X-ray diffraction techniques. The bond distances in the fused tricyclic system provide evidence for 10-π delocalization in the pyrazolopyridine portion of the molecule .
- Results: The dihedral angle between the planes of the pyrazole ring and the methylated phenyl ring is 54.25 (9)°. The molecules of the compound are linked by two independent C—H N hydrogen bonds, forming sheets containing centrosymmetric R 2 2(16) and R 6 4(28) rings .
Synthesis of Thiazole Derivatives
- Application Summary: The compound is used as a precursor in the synthesis of thiazole derivatives .
- Methods of Application: The compound is reacted with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions to yield a new compound .
- Results: The reaction yields a new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . The IR, 1H-NMR, 13C-NMR and mass spectral data are presented, along with its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Reaction with OH Radical
- Application Summary: The compound is used in the study of reaction mechanisms with OH radicals .
- Methods of Application: The reaction mechanism of 3-chloro-2-methyl-1-propene (a related compound) with OH radical is investigated using electronic structure calculations and kinetic modelling .
- Results: The study provides detailed insights into the reaction mechanism of the compound with OH radicals .
Microwave-assisted Synthesis of 2-anilinopyrimidines
- Application Summary: The compound could potentially be used in the microwave-assisted synthesis of 2-anilinopyrimidines .
- Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions could potentially yield a series of 2-anilinopyrimidines .
- Results: The use of microwave irradiation significantly decreases the reaction time from several hours to a few minutes or seconds compared to conventional heating .
Synthesis of Anilinopyrimidines
- Application Summary: The compound could potentially be used in the synthesis of anilinopyrimidines .
- Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions could yield a series of anilinopyrimidines .
- Results: The use of microwave irradiation significantly decreases the reaction time from several hours to a few minutes or seconds compared to conventional heating . Moreover, less by-products are formed in microwave-assisted reactions .
Eigenschaften
IUPAC Name |
3-chloro-2-(4-methylphenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKATAODXKQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381685 |
Source


|
| Record name | 3-chloro-2-[(4-methylphenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-methylphenyl)thio]aniline | |
CAS RN |
199803-23-1 |
Source


|
| Record name | 3-chloro-2-[(4-methylphenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)




![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)





